Lipophilicity and CNS Permeability vs. Synephrine
The saturated cyclohexane ring of WIN 5580 yields a computed XLogP3-AA of 1.0, markedly higher than the 0.28 for the phenolic analog synephrine, reflecting a 13.8-fold increase in calculated lipophilicity and indicating superior predicted passive membrane diffusion [1]. This differential arises from replacing the aromatic ring with a more hydrophobic and flexible cyclohexane scaffold [2].
| Evidence Dimension | Computed Octanol-Water Partition Coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.0 |
| Comparator Or Baseline | Synephrine (CAS 94-07-5): XLogP3-AA = 0.28 |
| Quantified Difference | ΔXLogP = +0.72 (Target is higher) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
Higher lipophilicity is a primary driver of passive blood-brain barrier permeability, making WIN 5580 the preferred scaffold for developing centrally active agents over the poorly brain-penetrant synephrine.
- [1] National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 115377 (WIN 5580) and CID 7172 (Synephrine). Computed Properties: XLogP3-AA. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/63918-84-3. View Source
- [2] PubChem. (2026). PubChem Compound Summary for CID 7172, synephrine. Computed Properties: XLogP3-AA. View Source
